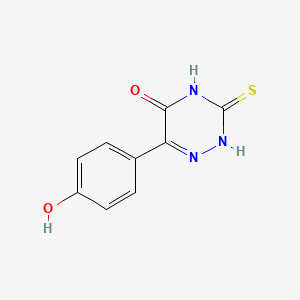

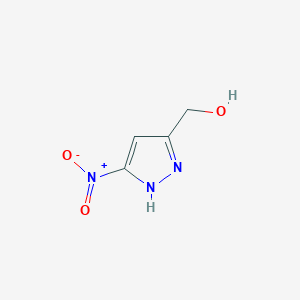

![molecular formula C12H9FN4OS B1418267 1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1204298-15-6](/img/structure/B1418267.png)

1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Overview

Description

“1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . This class of compounds has been identified to inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate with IC50s in the low micromolar range .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves a high-throughput screening strategy . The synthesis process has been optimized, leading to improved biochemical potencies, improved cellular ALDH inhibition in HGSOC cell lines, and substantial improvements in microsomal stability .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The 4-fluorobenzyl portion is projected towards the two copper ions (CuA and CuB) engaging π-stacking interaction with H263 and hydrophobic contacts with V283 and A286 .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The compound has been found to inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate . It also exhibits promising antifungal activity .

Scientific Research Applications

Pyrazolo[3,4-d]pyrimidine Derivatives in Anticonvulsant and Antidepressant Activities

Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential in pharmacological research, particularly in the development of anticonvulsant and antidepressant drugs. A study highlighted the synthesis and evaluation of such derivatives, demonstrating that some compounds exhibited potent anticonvulsant and antidepressant properties, surpassing the efficacy of reference drugs like carbamazepine and fluoxetine (Zhang et al., 2016).

Inhibitor of Phosphodiesterase 9 (PDE9) for Alzheimer's Treatment

Another study focused on 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691), a potent and selective inhibitor of PDE9, which is under preclinical development for treating Alzheimer's disease. This compound effectively inhibits human and murine PDE9 activity and has shown potential in enhancing intracellular cGMP levels, indicating its therapeutic relevance (Wunder et al., 2005).

Synthesis and Anticonvulsant Activity of Pyrazolo[3,4-d]pyrimidines

Research on the synthesis of analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine and their anticonvulsant activity revealed that pyrazolo[3,4-d]pyrimidine analogs displayed varying degrees of anticonvulsant effects. These findings contribute to the understanding of how structural modifications impact anticonvulsant activities (Kelley et al., 1995).

Synthesis of Novel Dihydropyrazolo[1,5-c]pyrimidin Derivatives

A study conducted in 2008 reported the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin derivatives. These compounds have been characterized and compared with their analogues, highlighting their pharmacological properties, including antitumor and anti-inflammatory effects (Önal et al., 2008).

Antagonists of Adenosine A2 Receptor

Research on derivatives of imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine and pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine demonstrated their interaction with adenosine A2 and A1 receptors. Certain compounds showed a high degree of activity as A2 antagonists, suggesting their potential in therapeutic applications (Gatta et al., 1993).

Future Directions

The future directions for the research and development of this compound could involve further optimization of the synthesis process, exploration of its other potential biological activities, and evaluation of its safety and toxicity. The compound has shown promising results in inhibiting the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate and in exhibiting antifungal activity . Therefore, it could be further explored for its potential applications in medical and agricultural fields.

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4OS/c13-8-3-1-7(2-4-8)6-17-10-9(5-14-17)11(18)16-12(19)15-10/h1-5H,6H2,(H2,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWYFHAREFOXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC(=S)N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

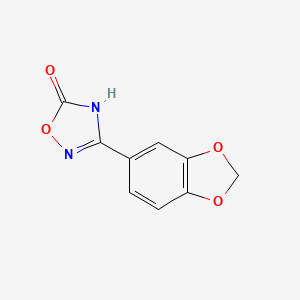

![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)

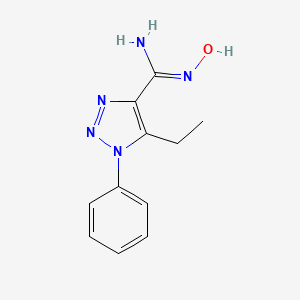

![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)

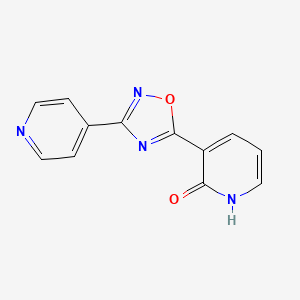

![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)

![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)

![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)

![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)